N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide
Description
N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide is a thiazole-based acetamide derivative featuring a phenyl-substituted thiazole core linked via a thioether group to an N-methyl acetamide moiety. The thiazole ring is further substituted at the 5-position with a p-tolyloxy acetamido group, introducing both lipophilic and electron-donating characteristics.
Properties
IUPAC Name |
N-[2-[2-(methylamino)-2-oxoethyl]sulfanyl-4-phenyl-1,3-thiazol-5-yl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S2/c1-14-8-10-16(11-9-14)27-12-17(25)23-20-19(15-6-4-3-5-7-15)24-21(29-20)28-13-18(26)22-2/h3-11H,12-13H2,1-2H3,(H,22,26)(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGUQHKBGFWBRKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=C(N=C(S2)SCC(=O)NC)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects.
Mode of Action
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom. This allows the ring to have many reactive positions where donor–acceptor, nucleophilic, and oxidation reactions may take place.
Biological Activity
Anticancer Properties
Research has indicated that thiazole derivatives exhibit significant anticancer activity. For instance, a study synthesized various thiazole-(benz)azole derivatives and evaluated their effects against tumor cell lines such as A549 (lung cancer) and C6 (glioma). The results demonstrated that certain derivatives could induce apoptosis in cancer cells, suggesting a potential mechanism for anticancer activity through the activation of caspase pathways .
The mechanisms by which N-methyl-2-((4-phenyl-5-(2-(p-tolyloxy)acetamido)thiazol-2-yl)thio)acetamide exerts its biological effects may involve:
- Inhibition of DNA Synthesis : Similar compounds have shown to inhibit DNA synthesis in cancer cells, leading to reduced proliferation.
- Caspase Activation : The activation of caspases is crucial for the apoptotic process, and compounds that promote this pathway are considered valuable in cancer therapy.
- Modulation of Signaling Pathways : Thiazole derivatives may interact with various signaling pathways that regulate cell survival and apoptosis, although specific pathways for this compound require further investigation.
Neuroprotective Effects
Some thiazole derivatives have also been studied for their neuroprotective properties. For example, compounds exhibiting carbonic anhydrase inhibitory activity have shown promise in protecting neuronal cells from oxidative stress and apoptosis . This suggests that this compound may also possess neuroprotective effects.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:
- Formation of Thiazole Ring : This is achieved through condensation reactions involving appropriate thioamide and acetic acid derivatives.
- Substitution Reactions : The introduction of the p-tolyloxyacetamido group can be performed via nucleophilic substitution on activated thiazole derivatives.
- Final Acetamide Formation : The final step involves methylation to form the N-methyl acetamide structure.
Table 1: Summary of Synthesis Steps
| Step | Reaction Type | Key Reagents | Outcome |
|---|---|---|---|
| 1 | Condensation | Thioamide + Acetic Acid | Thiazole Ring Formation |
| 2 | Nucleophilic Substitution | p-Tolyloxyacetamido Derivative | Substituted Thiazole |
| 3 | Methylation | Methylating Agent | N-Methyl Acetamide |
Case Studies
Several case studies highlight the biological activity of similar thiazole compounds:
- Study on Anticancer Activity : A study demonstrated that specific thiazole derivatives induced apoptosis in A549 cells through caspase activation, suggesting potential use as anticancer agents .
- Neuroprotection in PC12 Cells : Research showed that certain thiazole derivatives provided neuroprotection against sodium nitroprusside-induced damage in PC12 cells, indicating their potential for treating neurodegenerative diseases .
- Carbonic Anhydrase Inhibition : Compounds with similar structures exhibited selective inhibition of carbonic anhydrase II, demonstrating their potential therapeutic applications beyond oncology .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare the target compound with structurally analogous thiazole-acetamide derivatives reported in the literature, focusing on substituent effects, synthetic yields, and physicochemical properties.
Key Observations:
Substituent Effects on Synthetic Efficiency :
- Electron-withdrawing groups (e.g., 4-chlorobenzylidene in Compound 9) correlate with high yields (90%), likely due to enhanced reactivity in cyclocondensation reactions . In contrast, bulky substituents (e.g., pyrimidoindole in Compound 21) reduce yields (21.1%), possibly due to steric hindrance . The target compound’s p-tolyloxy group (moderate bulk, electron-donating) may offer a balance between reactivity and steric effects, though synthetic data are unavailable.
Thermal Stability (Melting Points): Melting points for thiazolidinone derivatives () range from 147–207°C, with higher values observed for indole-substituted compounds (e.g., Compound 10: 206–207°C) . The target’s N-methyl acetamide and thioether groups may lower melting points compared to rigid thiazolidinone analogs.
Structural Complexity and Pharmacological Potential: Compounds with fused heterocycles (e.g., pyrimidoindole in Compound 21 or triazole-benzoimidazole in ) exhibit reduced synthetic accessibility but may enhance target selectivity.
Thioether vs.
Aryl Substitution Patterns: Fluorophenyl, bromophenyl, and methoxyphenyl substituents ( ) demonstrate how electronic effects modulate properties.
Limitations and Gaps:
- Pharmacological data (e.g., binding affinity, enzyme inhibition) are absent in the evidence, limiting functional comparisons.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
